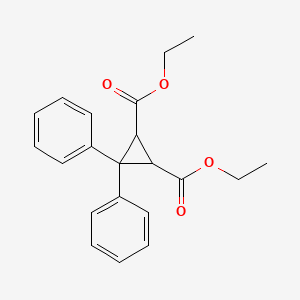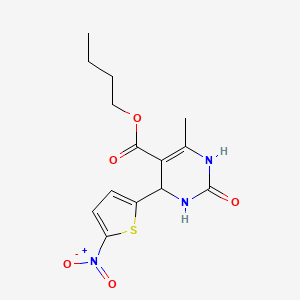
ethyl 5-hydroxy-2-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-hydroxy-2-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "EBP" and is a member of the benzofuran family of compounds. EBP has been found to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of EBP is not fully understood. However, studies have suggested that EBP may exert its biological effects by modulating various signaling pathways. For example, EBP has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. EBP has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
EBP has been found to have various biochemical and physiological effects. Studies have shown that EBP can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. EBP has also been found to modulate the expression of various genes involved in inflammation and cell survival. Additionally, EBP has been found to increase the expression of various proteins involved in energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EBP in lab experiments is its high purity and stability. EBP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using EBP in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer EBP to cells or animals in a controlled manner.
Zukünftige Richtungen
There are several future directions for research on EBP. One area of research could be the development of more efficient synthesis methods for EBP. Another area of research could be the investigation of the potential therapeutic applications of EBP in various disease models. Additionally, further studies could be conducted to elucidate the mechanism of action of EBP and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
EBP has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. Studies have shown that EBP can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. EBP has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, EBP has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
ethyl 5-hydroxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-2-21-17(20)16-13-10-12(19)6-7-14(13)22-15(16)11-18-8-4-3-5-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFAQAMMLCONIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



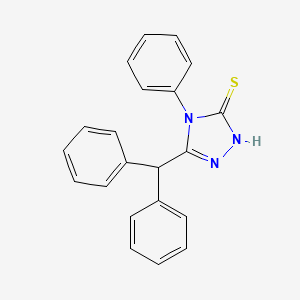
![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-fluorobenzamide](/img/structure/B3983666.png)

![5-tert-butyl-1-[(mesityloxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983684.png)
![1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B3983695.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-N'-(2,3-dimethylphenyl)malonamide](/img/structure/B3983703.png)
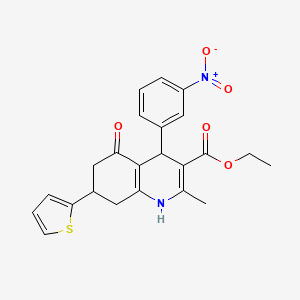
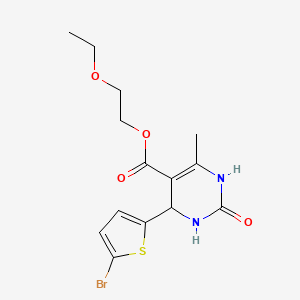
![5-(4-ethoxy-3-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983721.png)
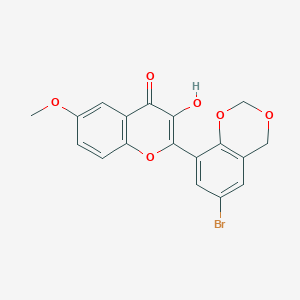
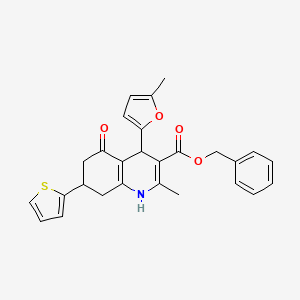
![methyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3983735.png)
